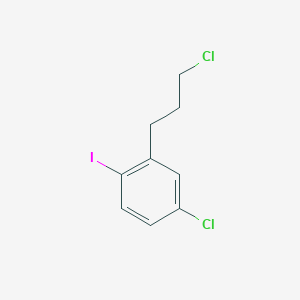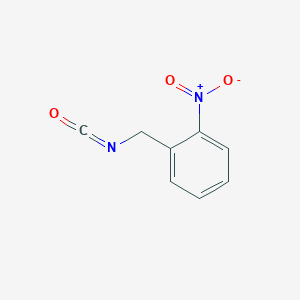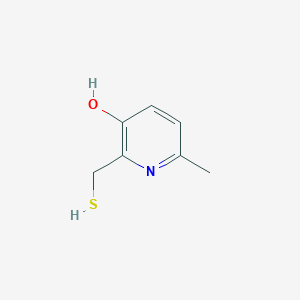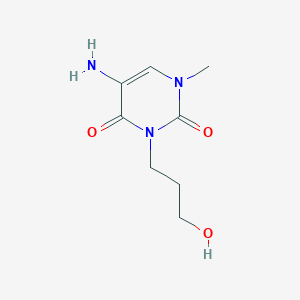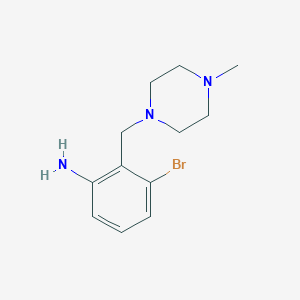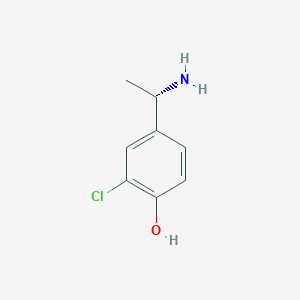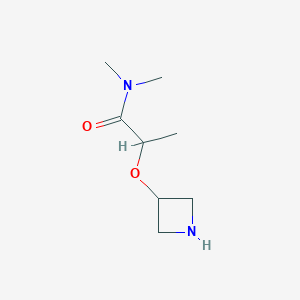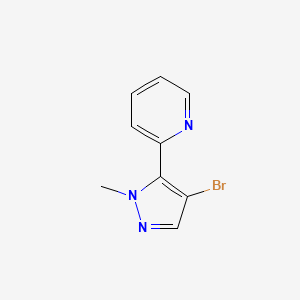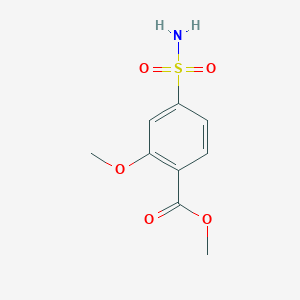
Methyl 2-methoxy-4-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-4-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO5S. It is a derivative of benzoic acid and is characterized by the presence of methoxy and sulfamoyl groups attached to the benzene ring. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-sulfamoylbenzoate typically involves the following steps:
Starting Material: The process begins with 2-methoxy-5-chlorobenzoic acid methyl ester.
Reaction with Sodium Amino Sulfinate: The starting material reacts with sodium amino sulfinate in the presence of a catalyst such as cuprous bromide.
Purification: After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the catalyst and by-products.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to minimize waste and environmental impact, making it suitable for commercial manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy and sulfamoyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-4-sulfamoylbenzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly antipsychotic medications like sulpiride.
Chemistry: The compound is utilized in various organic synthesis reactions to create complex molecules.
Biology: It serves as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-4-sulfamoylbenzoate involves its interaction with specific molecular targets. In the case of its use as a drug intermediate, the compound undergoes further chemical transformations to produce active pharmaceutical ingredients. These ingredients then interact with biological targets, such as receptors or enzymes, to exert their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound is closely related and shares similar chemical properties and applications.
Methyl 2-sulfamoylbenzoate: Another related compound with similar uses in the pharmaceutical industry.
Uniqueness
Methyl 2-methoxy-4-sulfamoylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of certain drugs that require precise structural features .
Eigenschaften
Molekularformel |
C9H11NO5S |
|---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
methyl 2-methoxy-4-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) |
InChI-Schlüssel |
SJTSEZSANLRRPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
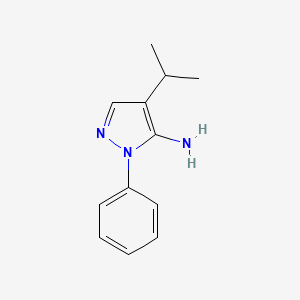
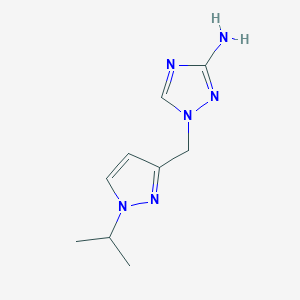
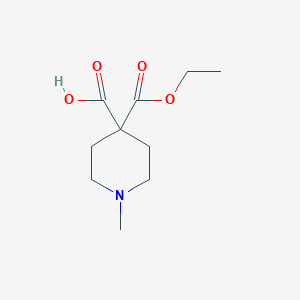
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)
